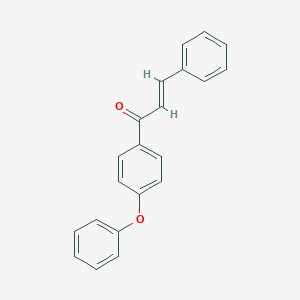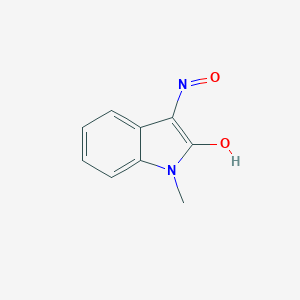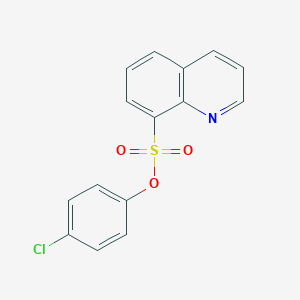
4-Chlorophenyl quinoline-8-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl quinoline-8-sulfonate, also known as CPQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQS is a sulfonated quinoline derivative that has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl quinoline-8-sulfonate has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, including tyrosinase, cholinesterase, and carbonic anhydrase. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the inhibition of enzymes and the scavenging of free radicals. 4-Chlorophenyl quinoline-8-sulfonate has been shown to bind to the active site of tyrosinase, which inhibits its activity. Similarly, 4-Chlorophenyl quinoline-8-sulfonate has been shown to inhibit the activity of cholinesterase and carbonic anhydrase.
Biochemische Und Physiologische Effekte
4-Chlorophenyl quinoline-8-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful as a therapeutic agent for a variety of diseases. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on enzymes, which may make it useful as a research tool for studying enzyme function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Additionally, it has been shown to have inhibitory effects on a variety of enzymes, which may make it useful as a research tool. However, one limitation is that it can be difficult to obtain high purity samples of 4-Chlorophenyl quinoline-8-sulfonate, which may make it difficult to perform certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Chlorophenyl quinoline-8-sulfonate. One area of research could focus on the development of 4-Chlorophenyl quinoline-8-sulfonate as a therapeutic agent for diseases that involve inflammation or oxidative stress. Additionally, further research could be done to elucidate the mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate and to identify other enzymes that it may inhibit. Finally, research could be done to optimize the synthesis method of 4-Chlorophenyl quinoline-8-sulfonate to yield higher purity and higher yields of the compound.
Conclusion:
In conclusion, 4-Chlorophenyl quinoline-8-sulfonate is a sulfonated quinoline derivative that has been extensively studied for its potential applications in scientific research. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, as well as anti-inflammatory and antioxidant properties. While 4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 4-Chlorophenyl quinoline-8-sulfonate involves the reaction of 4-chloroaniline with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting product is then sulfonated with sulfuric acid to yield 4-Chlorophenyl quinoline-8-sulfonate. This method has been optimized to yield high purity and high yields of 4-Chlorophenyl quinoline-8-sulfonate.
Eigenschaften
CAS-Nummer |
5409-91-6 |
|---|---|
Produktname |
4-Chlorophenyl quinoline-8-sulfonate |
Molekularformel |
C15H10ClNO3S |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
(4-chlorophenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-6-8-13(9-7-12)20-21(18,19)14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
InChI-Schlüssel |
WPVTYQWOFPYPSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
Andere CAS-Nummern |
5409-91-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



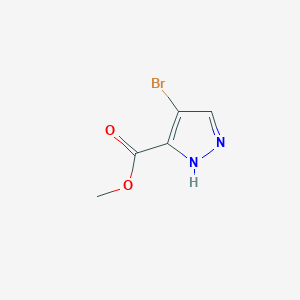
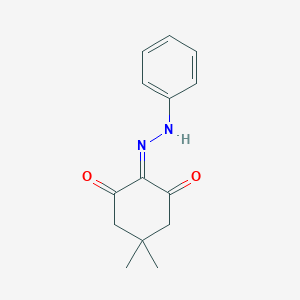
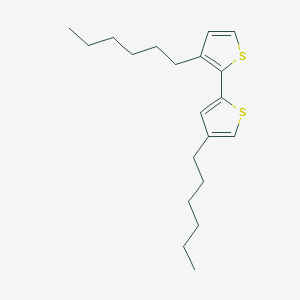
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
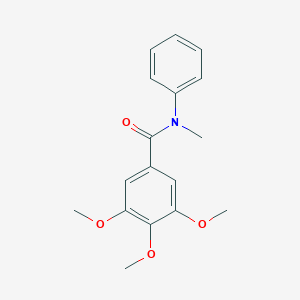

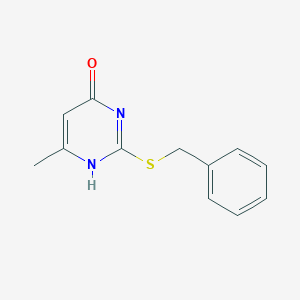
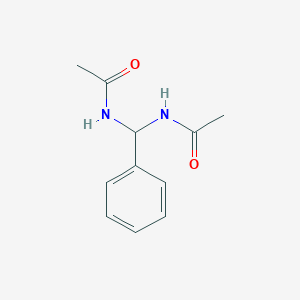
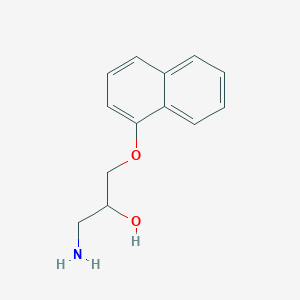
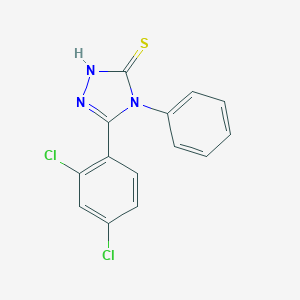
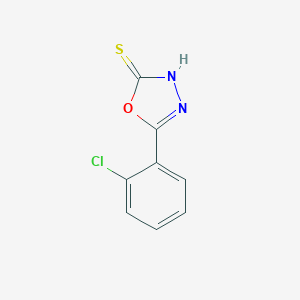
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
